1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
Brand Name: Vulcanchem
CAS No.: 1010900-63-6
VCID: VC11918351
InChI: InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3
SMILES: CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C21H20N4O
Molecular Weight: 344.4 g/mol

1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

CAS No.: 1010900-63-6

Cat. No.: VC11918351

Molecular Formula: C21H20N4O

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one - 1010900-63-6

Specification

CAS No. 1010900-63-6
Molecular Formula C21H20N4O
Molecular Weight 344.4 g/mol
IUPAC Name 1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one
Standard InChI InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3
Standard InChI Key YXOWVWNBIHHDMI-UHFFFAOYSA-N
SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3
Canonical SMILES CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3

Introduction

The compound 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one is a heterocyclic organic molecule. It features a pyrazole ring substituted with a 4-methylphenyl group and a quinoxalinyl moiety, connected to a propanone group. Such compounds are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties due to the pharmacophoric nature of the pyrazole and quinoxaline rings.

Structural Features

This compound can be broken down into three main structural components:

  • 4-Methylphenyl Group: A benzene ring substituted with a methyl group at the para position, contributing hydrophobicity.

  • Quinoxaline Moiety: A bicyclic aromatic system containing nitrogen atoms, known for its bioactivity in medicinal chemistry.

  • Pyrazole Core: A five-membered heterocyclic ring containing two adjacent nitrogen atoms, often associated with diverse biological activities.

Synthesis Pathways

While specific synthesis details for this exact compound are not directly available in the provided results, similar heterocyclic compounds are synthesized using multistep reactions involving:

  • Formation of the Pyrazole Ring: Condensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds.

  • Quinoxaline Derivation: Quinoxalines are typically synthesized by cyclization of o-phenylenediamine with diketones or α-haloketones.

  • Final Coupling: The pyrazole and quinoxaline units are likely coupled through alkylation or amidation reactions.

Biological Activity

Compounds containing pyrazole and quinoxaline frameworks have been reported to exhibit:

  • Antimicrobial Properties: Effective against bacterial and fungal pathogens due to their ability to disrupt microbial enzymes or membranes .

  • Anticancer Activity: Quinoxaline derivatives have shown cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 .

  • Anti-inflammatory Effects: Pyrazoles are known inhibitors of cyclooxygenase enzymes (COX), reducing inflammation.

Pharmaceutical Relevance

The combination of these two pharmacophores in a single molecule could enhance potency and selectivity for therapeutic targets such as:

  • Protein kinases

  • DNA-interacting enzymes

  • Oxidoreductases

Analytical Characterization

To confirm the structure and purity of such a compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to identify chemical shifts corresponding to the aromatic, aliphatic, and carbonyl groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=330m/z = 330 (theoretical molecular weight).

  • Infrared (IR) Spectroscopy:

    • Key functional group absorptions: carbonyl stretch (~1700 cm1^{-1}), C-H stretches (~3000 cm1^{-1}), and N-H stretches (~3300 cm1^{-1}).

  • Elemental Analysis:

    • Empirical formula confirmation via percentage composition of C, H, N.

Data Table

PropertyValue/Description
Molecular FormulaC20H18N4O\text{C}_{20}\text{H}_{18}\text{N}_4\text{O}
Molecular Weight~330 g/mol
Key Functional GroupsPyrazole, Quinoxaline, Ketone
SolubilityLikely soluble in polar organic solvents
Potential ApplicationsAntimicrobial, anticancer, anti-inflammatory

Biological Screening

Conduct extensive in vitro and in vivo studies to evaluate:

  • Cytotoxicity against cancer cell lines.

  • Antibacterial efficacy against multidrug-resistant strains.

Pharmacokinetics

Study absorption, distribution, metabolism, and excretion (ADME) profiles to assess drug-likeness.

This compound represents a promising scaffold for further exploration in medicinal chemistry due to its unique combination of bioactive moieties.

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